molecular formula C24H28N2O2 B2901622 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1396852-16-6

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2901622
CAS No.: 1396852-16-6
M. Wt: 376.5
InChI Key: SHPAAWMTTOSYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydro-2H-pyran ring substituted with a phenyl group at the 4-position. The compound’s structure includes a propargylamine moiety (but-2-yn-1-yl) functionalized with benzyl(methyl)amino groups, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-26(20-21-10-4-2-5-11-21)17-9-8-16-25-23(27)24(14-18-28-19-15-24)22-12-6-3-7-13-22/h2-7,10-13H,14-20H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPAAWMTTOSYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C1(CCOCC1)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence highlights compounds with structural or synthetic parallels to N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. Below is a detailed comparison:

Structural and Functional Group Comparison
Compound Key Functional Groups Molecular Weight (g/mol) Primary Applications
This compound (Target) Carboxamide, tetrahydro-2H-pyran, propargylamine, benzyl(methyl)amine Not provided Hypothesized: CNS modulation, enzyme inhibition
10-C10 (N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide) Acridine, dihydroisoxazole, quaternary ammonium, propargyl ether Not provided Cholinesterase inhibition (bipharmacophoric)
2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol Phenolic hydroxyl, methoxy, Schiff base (imine), carboximidoyl 466.52 Supramolecular chemistry, ion-selective membranes

Key Observations :

  • The target compound shares a propargylamine backbone with 10-C10 but replaces the acridine and dihydroisoxazole moieties with a tetrahydro-2H-pyran-carboxamide core. This structural divergence may reduce CNS toxicity compared to acridine-based inhibitors .

Data Tables for Comparative Analysis

Table 1: Crystallographic Data Comparison
Parameter Target Compound 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol
Crystal System Not reported Monoclinic
Space Group Not reported C2/c
Unit Cell Dimensions Not reported a = 41.307 Å, b = 4.5993 Å, c = 12.2229 Å, β = 93.653°
Hydrogen Bonding Not reported O–H⋯N interactions observed

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